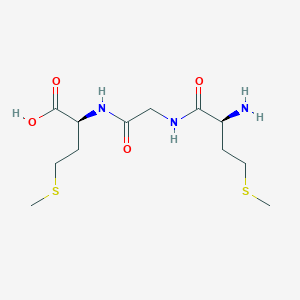
H-Met-Gly-Met-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Met-Gly-Met is an oligopeptide.
科学的研究の応用
Structural and Spectroscopic Analysis
A study by Koleva et al. (2006) analyzed hydrogensquarates of glycine-containing tripeptides, including H-Met-Gly-Gly-OH. Employing quantum chemical calculations and spectroscopic methods, the research aimed to understand the structural characteristics stabilized by intermolecular hydrogen bonds. This research provides foundational knowledge on the structural properties of similar tripeptides, contributing to a broader understanding of peptide interactions and stability mechanisms Koleva, B., Kolev, T., & Spiteller, M. (2006). Biopolymers.
Oxidation Pathway Investigation
Glišić et al. (2011) conducted a spectroscopic and electrochemical study on the oxidation pathways of glycyl-d,l-methionine (H-Gly-d,l-Met-OH) induced by gold(III), exploring the complexation and oxidation mechanisms. This study provides insights into the chemical behavior of methionine-containing peptides upon interaction with metal ions, which is relevant for understanding the peptide's stability and reactivity under various conditions Glišić, B. Đ., Rajković, S., Stanić, Z., & Djuran, M. (2011). Gold Bulletin.
Interaction with Cisplatin
Research by Hahn et al. (2001) on the interaction of cisplatin with methionine- and histidine-containing peptides, including H-Gly-Met-OH, revealed how cisplatin preferentially binds and reacts with these peptides. This work contributes to our understanding of cisplatin's mechanism of action, particularly its affinity for methionine residues, which is critical in the context of its use as an anticancer drug Hahn, M., Kleine, M., & Sheldrick, W. (2001). JBIC Journal of Biological Inorganic Chemistry.
特性
CAS番号 |
14486-10-3 |
|---|---|
分子式 |
C12H23N3O4S2 |
分子量 |
337.5 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H23N3O4S2/c1-20-5-3-8(13)11(17)14-7-10(16)15-9(12(18)19)4-6-21-2/h8-9H,3-7,13H2,1-2H3,(H,14,17)(H,15,16)(H,18,19)/t8-,9-/m0/s1 |
InChIキー |
UZVKFARGHHMQGX-IUCAKERBSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)O)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)O)N |
正規SMILES |
CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)O)N |
配列 |
MGM |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



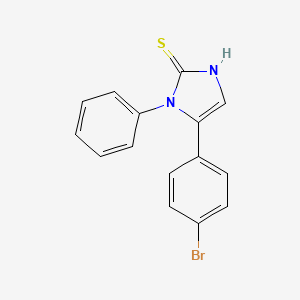
![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B1438964.png)
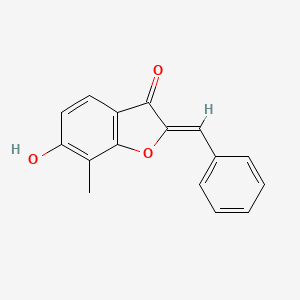
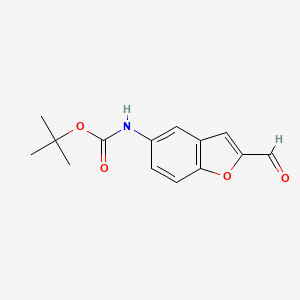
![tert-butyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1438968.png)

![(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1438970.png)
![2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1438971.png)
![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)
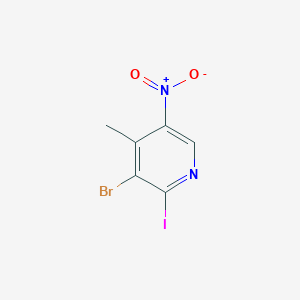
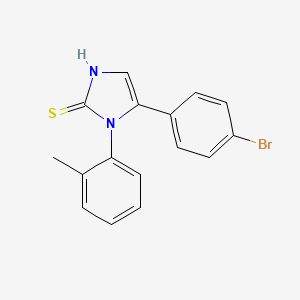


![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1438986.png)